molecular formula C11H12INO2 B3013067 4-[(4-Iodophenyl)carbonyl]morpholine CAS No. 101-55-3; 79271-22-0

4-[(4-Iodophenyl)carbonyl]morpholine

Cat. No. B3013067
Key on ui cas rn: 101-55-3; 79271-22-0
M. Wt: 317.126
InChI Key: KSNSOBKZQVFSQT-UHFFFAOYSA-N
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Patent
US07566735B2

Procedure details

A mixture of 4-[(4-iodophenyl)carbonyl]morpholine (1.90 g, 6.0 mmol), 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole (1.14 g, 6.0 mmol), copper (I) oxide (10 mol %, 0.6 mmol, 86 mg), N,N-dimethylglycine (20 mol %, 1.2 mmol, 124 mg), and cesium carbonate (12.0 mmol, 3.91 g) in dimethylsulfoxide (16 ml) was stirred in an oilbath heated at 130° C. for 24 h under argon and then allowed to cool to room temperature. The reaction mixture was partitioned between dichloromethane (30 ml) and water (30 ml). The organic layer was separated and dried over sodium sulphate. The solvent was removed by rotary evaporation to give a dark brown residue that was added to a 20 g isolute pre-packed silica column and eluted from 0-50% ethyl acetate in petroleum ether to give the title compound as a brown gum (1.86 g, 82%).
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
124 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.91 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
86 mg
Type
catalyst
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([C:8]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[O:9])=[CH:4][CH:3]=1.[F:16][C:17]([F:28])([F:27])[C:18]1[C:26]2[CH2:25][CH2:24][CH2:23][CH2:22][C:21]=2[NH:20][N:19]=1.CN(C)CC(O)=O.C(=O)([O-])[O-].[Cs+].[Cs+]>CS(C)=O.[Cu-]=O>[N:10]1([C:8]([C:5]2[CH:6]=[CH:7][C:2]([N:20]3[C:21]4[CH2:22][CH2:23][CH2:24][CH2:25][C:26]=4[C:18]([C:17]([F:16])([F:28])[F:27])=[N:19]3)=[CH:3][CH:4]=2)=[O:9])[CH2:15][CH2:14][O:13][CH2:12][CH2:11]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
IC1=CC=C(C=C1)C(=O)N1CCOCC1
Name
Quantity
1.14 g
Type
reactant
Smiles
FC(C1=NNC=2CCCCC12)(F)F
Name
Quantity
124 mg
Type
reactant
Smiles
CN(CC(=O)O)C
Name
cesium carbonate
Quantity
3.91 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
16 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
86 mg
Type
catalyst
Smiles
[Cu-]=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
was stirred in an oilbath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between dichloromethane (30 ml) and water (30 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to give a dark brown residue that
ADDITION
Type
ADDITION
Details
was added to a 20 g isolute pre-packed silica column
WASH
Type
WASH
Details
eluted from 0-50% ethyl acetate in petroleum ether

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)C(=O)C1=CC=C(C=C1)N1N=C(C=2CCCCC12)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.86 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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